N,N'-Bis(2-aminoethyl)-1,3-propanediamine

描述

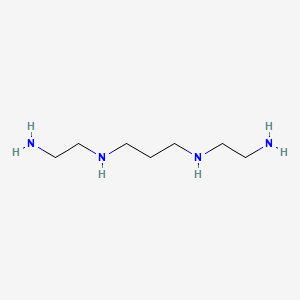

Structure

3D Structure

属性

IUPAC Name |

N,N'-bis(2-aminoethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMHHZFHBCYGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063591 | |

| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-99-5, 13002-64-7 | |

| Record name | N,N′-Bis(2-aminoethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,2-Tetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-aminoethyl)-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N3-bis(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2-aminoethyl)propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,8,11-TETRAAZAUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J941O9333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2-aminoethyl)-1,3-propanediamine (CAS: 4741-99-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-aminoethyl)-1,3-propanediamine, with the CAS number 4741-99-5, is a versatile polyamine that has garnered significant interest in various scientific domains, particularly in biomedical research and drug development.[1] Its strong metal-chelating properties, especially for copper (II) ions, form the basis of its diverse applications, including the modulation of enzyme activity and the study of metal-dependent biological processes. This guide provides a comprehensive overview of its chemical properties, and detailed experimental protocols for its analysis and application in key research areas, and summarizes relevant quantitative data.

Physicochemical Properties

This compound is a clear, colorless to almost colorless liquid with the molecular formula C7H20N4 and a molecular weight of 160.26 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4741-99-5 | [2][3] |

| Molecular Formula | C7H20N4 | [2][3] |

| Molecular Weight | 160.26 g/mol | [2][3] |

| Appearance | Clear, colorless to almost colorless liquid | [1] |

| Boiling Point | 142-145 °C at 8 mmHg | |

| Density | 0.96 g/mL at 25 °C | |

| Refractive Index | n20/D 1.494 | |

| Synonyms | 1,4,8,11-Tetraazaundecane, 3,7-Diaza-1,9-nonanediamine |

Core Applications in Research and Drug Development

The primary utility of this compound in a research context stems from its function as a potent chelating agent.[1] This property allows for the controlled removal or sequestration of metal ions, particularly copper, from biological systems, thereby enabling the study of their roles in various cellular processes. Key applications include its use as a tool to investigate copper-dependent enzymes and as a foundational structure for the synthesis of novel therapeutic agents.

Copper Chelation and Enzyme Inhibition

This compound's high affinity for copper (II) ions makes it an effective tool for studying the role of copper in biological systems. By chelating copper, it can inhibit the activity of copper-dependent enzymes.

One such enzyme is cytochrome c oxidase , the terminal enzyme of the mitochondrial respiratory chain. Inhibition of this enzyme disrupts cellular respiration, a mechanism that can be exploited in certain therapeutic strategies.

Another area of interest is its influence on superoxide dismutase (SOD) , particularly the copper-zinc superoxide dismutase (SOD1). The regulation of SOD1 is critical in managing oxidative stress, and its dysfunction is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4]

Synthesis of Novel Compounds

The amine groups of this compound serve as reactive sites for the synthesis of more complex molecules, including Schiff bases and other derivatives. These derivatives have been explored for various applications, including the development of novel antimicrobial and anticancer agents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[5]

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 3 µL.[6]

Procedure:

-

Prepare the mobile phase by mixing the components in the desired ratio. Degas the mobile phase before use.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the standard solution and record the chromatogram to determine the retention time.

-

Prepare the sample solution and inject it into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Cytochrome c Oxidase Inhibition Assay

This protocol is adapted for determining the inhibitory effect of this compound on cytochrome c oxidase activity.

Materials:

-

Isolated mitochondria or purified cytochrome c oxidase

-

Reduced cytochrome c (50 µM)

-

Phosphate buffer (50 mM, pH 7.4)

-

This compound stock solution

-

Microplate reader capable of reading absorbance at 550 nm

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the mitochondrial preparation or purified enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time.

-

Initiate the reaction by adding reduced cytochrome c to each well.

-

Immediately measure the decrease in absorbance at 550 nm every 10 seconds for 5 minutes.[7] The oxidation of cytochrome c is indicated by a decline in the optical density.[7]

-

Calculate the rate of reaction (Vmax) from the maximum slope of the optical density plot.[7]

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship in Cytochrome c Oxidase Inhibition

Caption: Mechanism of cytochrome c oxidase inhibition by this compound.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)- [webbook.nist.gov]

- 4. Strategies for stabilizing superoxide dismutase (SOD1), the protein destabilized in the most common form of familial amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of 1,3-Propanediamine, N,N’-bis(2-aminoethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. Cytochrome c oxidase assay [protocols.io]

An In-depth Technical Guide to N,N'-Bis(2-aminoethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-aminoethyl)-1,3-propanediamine, also known as 2,3,2-tetramine, is a linear tetramine with significant applications in coordination chemistry and biological research. Its structure, featuring four nitrogen donor atoms, makes it a potent chelating agent for various metal ions, most notably copper(II). This property is the foundation of its primary biological activity: the induction of cellular copper deficiency, leading to the inhibition of key metabolic enzymes such as mitochondrial cytochrome c oxidase. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological mechanism of action of this compound, along with detailed experimental protocols relevant to its study and application.

Core Properties and Physicochemical Data

This compound is a colorless to light yellow liquid at room temperature. It is a member of the polyamine family and is notable for its strong ligand properties.

Chemical Structure and Identifiers

-

IUPAC Name: N,N'-bis(2-aminoethyl)propane-1,3-diamine[1]

-

SMILES: NCCNCCCNCCN[2]

-

Molecular Formula: C₇H₂₀N₄[4]

-

Molecular Weight: 160.26 g/mol [4]

-

CAS Number: 4741-99-5[4]

-

Synonyms: 2,3,2-tetramine, 1,4,8,11-Tetraazaundecane, 3,7-Diaza-1,9-nonanediamine[1][2][5]

Physicochemical Data

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Appearance | Colorless to Almost colorless clear liquid | |

| Boiling Point | 142-145 °C at 8 mmHg | [2][3][4] |

| Density | 0.96 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.494 | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, kept in dark | [4] |

Note: Melting point and specific solubility data are not consistently reported in the literature, though it is readily soluble in water and polar organic solvents.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.789, 2.684, 2.658, 1.683, 1.24.[6]

-

Mass Spectrum (Electron Ionization): Key fragments (m/z) include 44.0 (100.0%), 130.0 (41.6%), 87.0 (36.4%), 70.0 (32.9%), 30.0 (30.4%), 58.0 (24.2%), 113.0 (23.9%). Molecular ion peak at 160.[6]

-

Infrared (IR) Spectrum: Available via PubChem, typically showing N-H and C-H stretching and bending vibrations characteristic of aliphatic amines.[1]

Biological Activity and Mechanism of Action

The primary biological significance of this compound stems from its role as a high-affinity Cu(II) chelator.[3] This sequestration of copper ions disrupts normal cellular copper homeostasis, which is critical for the function of several key enzymes.

Inhibition of Cytochrome c Oxidase (Complex IV)

The most well-documented downstream effect of copper chelation by this compound is the inhibition of mitochondrial cytochrome c oxidase (CcO), the terminal enzyme of the electron transport chain.[3] CcO requires copper ions for its catalytic activity and structural integrity. Specifically, two copper centers, CuA and CuB, are essential components of the enzyme's core subunits, COX2 and COX1, respectively.[7][8]

The biogenesis and metallation of CcO is a complex, multi-step process involving a series of specialized copper chaperone proteins.[7][9][10] As depicted in the signaling pathway diagram below, the chaperone COX17 acquires copper in the mitochondrial intermembrane space and delivers it to other chaperones, SCO1 and COX11, which in turn facilitate the insertion of copper into the COX2 (CuA site) and COX1 (CuB site) subunits.[7][8][11]

By sequestering available copper ions, this compound creates a state of cellular copper deficiency. This prevents the chaperone proteins from acquiring their necessary copper cargo, thereby halting the maturation and assembly of functional cytochrome c oxidase.[12] The resulting impairment of the respiratory chain leads to decreased ATP production and can trigger pathways leading to cell death. This mechanism is of particular interest in drug development, especially for targeting cancer cells that may have an increased reliance on oxidative phosphorylation.[3]

Experimental Protocols

General Synthesis Route

Step 1: Cyanoethylation. This step involves the Michael addition of 1,3-diaminopropane to two equivalents of acrylonitrile. The reaction is typically carried out in the presence of a small amount of water or a polar solvent and at moderate temperatures (e.g., 30-70 °C) to form the N,N'-bis(2-cyanoethyl)-1,3-propanediamine intermediate.

Step 2: Hydrogenation. The resulting dinitrile intermediate is then reduced to the primary amine. This is a high-pressure hydrogenation reaction carried out in the presence of a metal catalyst, such as Raney Nickel or a Cobalt-based catalyst, often in a solvent like ethanol with ammonia present to suppress side reactions. The reaction typically requires elevated temperature and pressure.

Purification: The final product is isolated and purified from the reaction mixture, usually by vacuum distillation.

Protocol: Assay of Cytochrome c Oxidase (CcO) Activity

This protocol is a generalized method for measuring CcO activity in isolated mitochondria using a spectrophotometer. It is based on observing the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.[15][16]

Materials:

-

Isolated mitochondria from cell culture or tissue.

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).

-

Cytochrome c (from equine heart).

-

Reducing agent (e.g., Dithiothreitol - DTT or sodium dithionite).

-

Spectrophotometer capable of kinetic measurements at 550 nm.

-

Cuvettes.

Procedure:

-

Preparation of Reduced Cytochrome c Substrate:

-

Prepare a stock solution of cytochrome c (e.g., 1 mM) in Assay Buffer.

-

To an aliquot of the cytochrome c solution, add a small amount of DTT to a final concentration of ~1 mM.

-

Incubate at room temperature for 15-20 minutes to ensure complete reduction of cytochrome c. The solution will turn from a pale orange to a cherry red.

-

The efficiency of reduction can be confirmed by measuring the absorbance ratio at 550nm/560nm, which should be between 10 and 20.[15]

-

-

Assay Measurement:

-

Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at 25 °C.

-

In a cuvette, add Assay Buffer and the mitochondrial sample (typically 1-5 µg of mitochondrial protein).

-

Blank the spectrophotometer with this mixture.

-

To initiate the reaction, add a specific volume of the reduced cytochrome c substrate (e.g., to a final concentration of 50 µM) and mix immediately by inverting the cuvette.

-

Immediately begin recording the decrease in absorbance at 550 nm for 1-3 minutes.

-

-

Calculation of Activity:

-

Determine the maximum linear rate of absorbance change (ΔA/min).

-

Calculate CcO activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min) / (ε * mg of mitochondrial protein) Where ε (extinction coefficient) for the change between reduced and oxidized cytochrome c at 550 nm is 19.6 mM⁻¹cm⁻¹.[15]

-

-

(Optional) Inhibition Assay:

-

To test the inhibitory effect of this compound, pre-incubate the isolated mitochondria with varying concentrations of the chelator for a set period (e.g., 15-30 minutes) before adding the reduced cytochrome c substrate.

-

Compare the activity rates to a control sample without the chelator to determine the extent of inhibition.

-

Conclusion

This compound is a valuable tool for researchers in chemistry and biology. Its well-defined role as a copper chelator provides a clear mechanism for probing the importance of copper homeostasis in cellular processes, particularly mitochondrial respiration. For drug development professionals, its ability to inhibit cytochrome c oxidase by inducing copper deficiency presents a potential therapeutic strategy for targeting diseases with altered metabolic profiles. The information and protocols provided in this guide serve as a foundational resource for the effective study and application of this versatile polyamine compound.

References

- 1. This compound | C7H20N4 | CID 78479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N′-二(2-氨乙基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 4741-99-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound(4741-99-5) 1H NMR [m.chemicalbook.com]

- 7. Mitochondrial Copper Metabolism and Delivery to Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metal-binding mechanism of Cox17, a copper chaperone for cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hamza.umd.edu [hamza.umd.edu]

- 11. researchgate.net [researchgate.net]

- 12. Coordination chemistry of mitochondrial copper metalloenzymes: exploring implications for copper dyshomeostasis in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]

- 14. EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. Cytochrome c oxidase assay [protocols.io]

An In-depth Technical Guide to N,N'-Bis(2-aminoethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-aminoethyl)-1,3-propanediamine, a polyamine with the chemical formula C7H20N4, is a versatile compound with significant applications in coordination chemistry and biological research.[1][2][3] Its structure, featuring four nitrogen atoms, makes it a potent chelating agent, particularly for divalent metal ions such as copper(II). This property has led to its use in various scientific and industrial fields, including the synthesis of polymers, pharmaceuticals, and agricultural chemicals.[1] In the realm of biomedical research, it serves as a valuable tool for studying the roles of metal ions in biological systems, notably in the investigation of copper-dependent enzymatic processes and cellular signaling pathways.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role as a copper chelator. It includes a summary of its physicochemical properties, safety and handling information, a general synthetic approach, and an examination of its biological activities. Detailed diagrams are provided to illustrate its mechanism of action in modulating copper-dependent gene expression in prokaryotic systems.

Chemical Structure and Properties

This compound consists of a central 1,3-propanediamine core with two aminoethyl groups attached to the nitrogen atoms. This linear tetraamine structure is responsible for its strong metal-chelating properties.

Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H20N4 | [2][4] |

| Molecular Weight | 160.26 g/mol | [2][4] |

| CAS Number | 4741-99-5 | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 142-145 °C at 8 mmHg | [5] |

| Density | 0.96 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.494 | [5] |

| Solubility | Soluble in water | [1] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Experimental Protocols

General Synthetic Approach

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, a general and common method for the synthesis of such polyamines involves a two-step process:

-

Cyanoethylation: This step involves the Michael addition of acrylonitrile to a primary amine. For the synthesis of this compound, the starting material would be 1,3-propanediamine. The reaction is typically carried out in the presence of a catalyst, and the stoichiometry is controlled to favor the addition of two acrylonitrile molecules to each nitrogen of the diamine.

-

Hydrogenation: The resulting dinitrile intermediate is then reduced to the corresponding tetraamine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel or a cobalt-based catalyst under a hydrogen atmosphere.

The workflow for this general synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and catalyst residues. A common method for the purification of polyamines is vacuum distillation. Additionally, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to achieve high purity. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be effective for the analysis and purification of this compound.

Biological Activity and Applications

Copper(II) Chelation

The primary and most studied biological application of this compound is its function as a high-affinity chelator of copper(II) ions. The four nitrogen atoms in its structure can coordinate with a central copper ion, forming a stable complex. This property makes it a valuable tool for inducing copper deficiency in biological systems to study the role of this essential metal in various cellular processes.

Inhibition of Copper-Dependent Enzymes

By sequestering intracellular copper, this compound can inhibit the activity of copper-dependent enzymes. A notable example is its inhibitory effect on cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain. Inhibition of this enzyme can disrupt cellular respiration and is a known mechanism for inducing apoptosis in certain cell lines.

Modulation of Gene Expression

This compound has been utilized to investigate the regulation of copper-responsive genes. In the bacterium Escherichia coli, the expression of the periplasmic copper-zinc superoxide dismutase (SodC), encoded by the sodC gene, is influenced by copper availability. The following diagram illustrates the logical relationship in the regulation of sodC by copper and the experimental intervention with this compound.

Caption: Regulation of sodC gene expression in E. coli by copper and its chelation.

In this pathway, extracellular copper enters the bacterial cytoplasm and binds to the copper-responsive transcriptional regulator, CueR. Activated CueR then promotes the transcription of the sodC gene, leading to the synthesis and export of the SodC enzyme to the periplasm. In the periplasm, SodC dismutates superoxide radicals into oxygen and hydrogen peroxide, thus protecting the cell from oxidative stress. By chelating extracellular copper, this compound prevents the activation of CueR, leading to reduced expression of sodC and consequently, decreased SodC activity. This experimental approach is valuable for elucidating the role of SodC in bacterial physiology and pathogenesis.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry and biology. Its well-defined structure and potent copper-chelating ability make it an invaluable reagent for studying copper homeostasis and the function of copper-dependent proteins. While detailed synthetic protocols and precise binding constants require further investigation from specialized literature, its commercial availability and established applications provide a solid foundation for its use in a wide range of experimental settings. As research into the intricate roles of metal ions in biological systems continues to expand, the utility of selective chelators like this compound is poised to grow, offering new avenues for discovery in drug development and molecular biology.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H20N4 | CID 78479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)- [webbook.nist.gov]

- 4. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potentiometric and spectroscopic study of copper(II) diamidodiamino complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N,N'-Bis(2-aminoethyl)-1,3-propanediamine

This technical guide provides a comprehensive overview of N,N'-Bis(2-aminoethyl)-1,3-propanediamine, a polyamine with significant applications in research and as a building block in the synthesis of pharmaceuticals and polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, and biological activities, along with relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a linear tetraamine that is also known by a variety of other names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing.

| Identifier Type | Value |

| CAS Number | 4741-99-5[1][2] |

| IUPAC Name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine[3] |

| Molecular Formula | C₇H₂₀N₄[1][2] |

| Molecular Weight | 160.26 g/mol [1][2] |

| InChI Key | UWMHHZFHBCYGCV-UHFFFAOYSA-N[2][3] |

| SMILES | NCCNCCCNCCN[2] |

| EC Number | 225-254-1[2] |

| Beilstein/REAXYS | 1742732[2] |

Table 1: Synonyms of this compound

| Synonym |

| 1,3-Bis(2-aminoethylamino)propane[2] |

| 1,4,8,11-Tetraazaundecane[2][4] |

| 1,9-Diamino-3,7-diazanonane[3] |

| 2,3,2-Tetramine[3] |

| 3,7-Diaza-1,9-nonanediamine[1][5] |

| 3,7-Diazanonane-1,9-diamine[6] |

| Ethylene(trimethylene)ethylenetetramine[2] |

| N,N'-Bis(2-aminoethyl)propane-1,3-diamine[3] |

| N1,N3-Bis(2-aminoethyl)-1,3-propanediamine[2] |

| Triethylene 2,3,2 tetramine[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 142-145 °C at 8 mmHg | [2][7] |

| Density | 0.96 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.494 | [2][7] |

| Flash Point | >230 °F (>110 °C) | [2] |

| pKa (Predicted) | 10.20 ± 0.19 | |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Biological Activity and Applications

This compound is recognized for its potent copper(II) chelating properties, which are believed to be the basis for its primary biological activity. Its ability to sequester copper ions makes it a valuable tool in studying copper metabolism and its roles in various cellular processes.

Copper Chelation and Inhibition of Cytochrome c Oxidase

The primary mechanism of action of this compound is its function as a high-affinity Cu(II) chelator. This chelation of copper can lead to a state of cellular copper deficiency, which in turn inhibits copper-dependent enzymes. A key target of this activity is mitochondrial cytochrome c oxidase (Complex IV), a critical enzyme in the electron transport chain responsible for cellular respiration. By sequestering copper, this compound disrupts the function of cytochrome c oxidase, leading to impaired mitochondrial respiration. This property has been utilized in research to study the effects of copper depletion in cell lines, such as the human promyelocytic leukemia cell line (HL-60).

Potential Therapeutic and Research Applications

The ability of this compound to induce copper deficiency and inhibit mitochondrial function suggests its potential as a research tool and a starting point for the development of therapeutic agents, particularly in oncology. Cancer cells often exhibit altered metabolic pathways and can be more susceptible to disruptions in mitochondrial respiration.

Furthermore, this compound has been used to investigate the regulation of copper-responsive genes, such as the periplasmic superoxide dismutase in Escherichia coli. Its utility also extends to polymer chemistry, where it serves as a cross-linking agent, and as a versatile building block in the synthesis of novel pharmaceutical compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound.

Materials:

-

1,3-Diaminopropane

-

Acrylonitrile

-

Raney Nickel catalyst

-

Methanol

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnel, etc.)

-

Hydrogenation apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

Step 1: Cyanoethylation of 1,3-Diaminopropane

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,3-diaminopropane in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acrylonitrile dropwise to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of 1,3-diaminopropane to acrylonitrile should be approximately 1:2.2 to favor the formation of the dicyanoethylated product.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude N,N'-bis(2-cyanoethyl)-1,3-propanediamine as an oil.

Step 2: Reduction of the Dinitrile

-

In a high-pressure hydrogenation vessel, dissolve the crude dinitrile from Step 1 in ethanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 80-100 °C.

-

Maintain the reaction under these conditions with vigorous stirring until the uptake of hydrogen ceases.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

Step 3: Purification

-

Concentrate the filtrate from Step 2 under reduced pressure to remove the ethanol.

-

The resulting crude this compound can be purified by vacuum distillation. Collect the fraction boiling at 142-145 °C at 8 mmHg.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Assay for Cytochrome c Oxidase Inhibition

Objective: To determine the inhibitory effect of this compound on cytochrome c oxidase activity.

Materials:

-

Isolated mitochondria or purified cytochrome c oxidase

-

This compound

-

Cytochrome c (from bovine heart)

-

Potassium phosphate buffer (pH 7.4)

-

Sodium ascorbate

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reduced Cytochrome c: Prepare a stock solution of cytochrome c in potassium phosphate buffer. Reduce the cytochrome c by adding a small excess of sodium ascorbate. Remove excess ascorbate by passing the solution through a desalting column. The concentration of reduced cytochrome c can be determined spectrophotometrically using the extinction coefficient at 550 nm.

-

Enzyme Preparation: Prepare a suspension of isolated mitochondria or a solution of purified cytochrome c oxidase in potassium phosphate buffer.

-

Inhibition Assay:

-

In a cuvette, add the potassium phosphate buffer and the desired concentration of this compound.

-

Add the enzyme preparation to the cuvette and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25 °C).

-

Initiate the reaction by adding the reduced cytochrome c to the cuvette. If using isolated mitochondria, also add TMPD as an electron donor.

-

Immediately monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.

-

-

Data Analysis: Calculate the rate of cytochrome c oxidation from the linear portion of the absorbance versus time plot. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition. An IC₅₀ value can be determined by testing a range of inhibitor concentrations.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound.

Caption: Synthetic workflow for this compound.

Caption: Proposed mechanism of action of this compound.

References

- 1. scbt.com [scbt.com]

- 2. N,N′-ビス(2-アミノエチル)-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H20N4 | CID 78479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Propanediamine, N,N’-bis(2-aminoethyl)- | SIELC Technologies [sielc.com]

- 5. This compound | 4741-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)- [webbook.nist.gov]

- 7. 4741-99-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,7-Diaza-1,9-nonanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 3,7-diaza-1,9-nonanediamine, also known as N,N'-bis(3-aminopropyl)ethylenediamine. This linear tetra-amine is a valuable building block in various chemical applications, including the development of novel polymers and as a ligand in coordination chemistry. This document details the core two-step synthetic process, encompassing cyanoethylation followed by catalytic hydrogenation. It includes structured data from key experiments, detailed experimental protocols, and visualizations of the chemical transformations and workflow to facilitate a deeper understanding and practical application in a laboratory setting.

Introduction

3,7-Diaza-1,9-nonanediamine is a linear polyamine characterized by a central ethylenediamine core with two 3-aminopropyl arms. This structure, with its four nitrogen atoms, imparts significant chemical reactivity and makes it an important intermediate in various fields of chemical synthesis. The industrial production of this compound is typically achieved through a two-step process that begins with the cyanoethylation of ethylenediamine, followed by the catalytic hydrogenation of the resulting dinitrile intermediate.[1] This guide will elaborate on this well-established synthetic route.

Core Synthetic Pathway

The synthesis of 3,7-diaza-1,9-nonanediamine is primarily accomplished through a two-step process:

-

Step 1: Cyanoethylation of Ethylenediamine. Ethylenediamine is reacted with acrylonitrile to yield N,N'-bis(2-cyanoethyl)ethylenediamine. This reaction is a Michael addition. The use of a solvent is crucial for achieving high selectivity towards the desired dicyanoethylated product and minimizing the formation of mono- and tricyanoethylated byproducts.[2]

-

Step 2: Catalytic Hydrogenation. The resulting N,N'-bis(2-cyanoethyl)ethylenediamine is then subjected to catalytic hydrogenation to reduce the nitrile groups to primary amines, yielding the final product, 3,7-diaza-1,9-nonanediamine.[1] Various catalysts and reaction conditions can be employed to optimize the yield and purity of the final product.

Data Presentation: Quantitative Analysis of Synthesis Steps

The following tables summarize quantitative data from various experimental protocols for the synthesis of 3,7-diaza-1,9-nonanediamine.

Table 1: Cyanoethylation of Ethylenediamine to N,N'-bis(2-cyanoethyl)ethylenediamine

| Parameter | Example 1 | Example 2 | Example 3 (Comparative) |

| Ethylenediamine (moles) | 2 | 0.2 | 4 |

| Acrylonitrile (moles) | 4.1 | 0.411 | 8 |

| Molar Ratio (EDA:ACN) | 1:2.05 | 1:2.055 | 1:2 |

| Solvent | Ethanol (300g) | Dipropylene Glycol (30g) | None |

| Temperature (°C) | < 60 | < 70 | < 60 |

| Reaction Time (h) | 2 (addition) + 2 (insulation) | < 2 (addition) + 2.5 (reaction) | 2 (addition) + 2 (insulation) |

| Yield of Dinitrile (%) | 97.6 | 98.46 | 83 |

| Reference | [2] | [3] | [2] |

Table 2: Catalytic Hydrogenation of N,N'-bis(2-cyanoethyl)ethylenediamine

| Parameter | Example A | Example B | Example C |

| Catalyst | Raney Cobalt 2724 | Raney Nickel | Co-Mn-Al type |

| Catalyst Loading | 1.07g | 12.0g | Not Specified |

| Solvent | Isopropanol (29.8g) | Dipropylene Glycol (20g) | Ether alcohol solution |

| Additive | LiOH·H₂O (0.252g), H₂O (1g) | Liquid Ammonia (100g) | Water (8-11 wt%) |

| Temperature (°C) | 120 | 120 | 110-130 |

| Hydrogen Pressure (psi) | 800 | 800 | 700-900 |

| Reaction Time (h) | Not specified (until 100% conversion) | Not specified (until 100% conversion) | 3 (addition) + continued reaction |

| Yield of Diamine (%) | 98.16 | 85.10 | 98.85 |

| Reference | [4] | [4] | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3,7-diaza-1,9-nonanediamine.

Step 1: Synthesis of N,N'-bis(2-cyanoethyl)ethylenediamine

Objective: To synthesize the dinitrile intermediate via cyanoethylation of ethylenediamine.

Materials:

-

Ethylenediamine (EDA)

-

Acrylonitrile (ACN)

-

Ethanol

-

Reaction flask with stirring and temperature control

Procedure:

-

In a reaction flask equipped with a stirrer, add 120g (2 moles) of ethylenediamine and 300g of ethanol.[2]

-

Begin stirring the mixture.

-

Over a period of 2 hours, slowly add 213g (4.1 moles) of acrylonitrile to the reaction mixture.[2]

-

Throughout the addition, maintain the reactor temperature below 60°C.[2]

-

After the addition is complete, allow the reaction to continue for an additional 2 hours at the same temperature to ensure completion.[2]

-

The progress of the reaction can be monitored by Gas Chromatography (GC) to confirm the consumption of ethylenediamine.[2]

-

The resulting mixture contains N,N'-bis(2-cyanoethyl)ethylenediamine and can be used directly in the next step.

Step 2: Synthesis of 3,7-Diaza-1,9-nonanediamine via Hydrogenation

Objective: To reduce the dinitrile intermediate to the final diamine product.

Materials:

-

N,N'-bis(2-cyanoethyl)ethylenediamine (BCNEDA) mixture from Step 1

-

Raney Cobalt 2724 catalyst

-

Isopropanol

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Water

-

High-pressure reactor

Procedure:

-

Charge a 180 mL high-pressure reactor with 1.07g of Raney Cobalt 2724 catalyst, 0.252g of LiOH·H₂O, 1.00g of H₂O, and 29.8g of isopropanol.[4]

-

Seal the reactor and purge with hydrogen gas.

-

Heat the reactor to a constant temperature of 120°C and pressurize with hydrogen to 800 psi.[4]

-

Pump 100.4g of the N,N'-bis(2-cyanoethyl)ethylenediamine mixture into the reactor.[4]

-

After the addition is complete, continue the reaction at 120°C until the conversion of the starting material is 100%, as monitored by GC.[4]

-

Upon completion, cool the reactor, vent the hydrogen pressure, and purge with nitrogen.

-

The reaction mixture can then be filtered to remove the catalyst, and the final product, 3,7-diaza-1,9-nonanediamine, can be purified by distillation.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

References

- 1. N,N'-Bis(3-aminopropyl)ethylenediamine | 10563-26-5 | Benchchem [benchchem.com]

- 2. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 3. US9776955B2 - Method for preparing N,Nâ²-bis(2-cyanoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 4. TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of 1,4,8,11-Tetraazaundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,4,8,11-Tetraazaundecane, a linear tetramine with significant applications in coordination chemistry and as a synthetic building block. Known by its IUPAC name, N,N'-bis(2-aminoethyl)propane-1,3-diamine, and the common synonym 2,3,2-tetramine, this compound serves as a powerful tetradentate chelating agent.[1][2] This document details its physicochemical properties, synthesis, and a full suite of characterization methodologies.

Physicochemical and Structural Properties

1,4,8,11-Tetraazaundecane is a colorless to pale yellow liquid at room temperature.[3] Its structure features two primary and two secondary amine groups, which are responsible for its chelating properties and basicity. These functional groups make it a valuable ligand for a variety of metal ions.[1]

| Property | Value | Reference |

| IUPAC Name | N¹,N³-Bis(2-aminoethyl)propane-1,3-diamine | [1] |

| Synonyms | 2,3,2-Tet, N,N′-bis(2-aminoethyl)-1,3-propanediamine | [1] |

| CAS Number | 4741-99-5 | [1][2] |

| Molecular Formula | C₇H₂₀N₄ | [1][3] |

| Molar Mass | 160.26 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.96 g/mL at 25 °C | |

| Boiling Point | 142-145 °C at 8 mmHg | |

| Refractive Index | n20/D 1.494 |

Synthesis and Purification

The most common laboratory synthesis for 1,4,8,11-Tetraazaundecane involves the nucleophilic substitution reaction between 1,3-dibromopropane and an excess of ethylenediamine.[1] The use of excess ethylenediamine helps to minimize polysubstitution and the formation of cyclic byproducts.

References

N,N'-Bis(2-aminoethyl)-1,3-propanediamine safety data sheet

An In-depth Technical Guide to the Safety of N,N'-Bis(2-aminoethyl)-1,3-propanediamine

This technical guide provides a comprehensive overview of the safety information for this compound, a chemical compound used in various research and industrial applications.[1] The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards for researchers, scientists, and drug development professionals.

Chemical Identification

This section provides the fundamental identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4741-99-5[1][2][3][4][5][6][7][8] |

| EC Number | 225-254-1[2] |

| Molecular Formula | C7H20N4[6][9] |

| Molecular Weight | 160.26 g/mol [6][10][9] |

| Synonyms | 1,3-Bis(2-aminoethylamino)propane, 1,4,8,11-Tetraazaundecane, 3,7-Diaza-1,9-nonanediamine[10] |

| InChI Key | UWMHHZFHBCYGCV-UHFFFAOYSA-N |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5]

| Hazard Classification | Category |

| Skin Corrosion/Irritation | Category 1B/1C[9] |

| Serious Eye Damage/Eye Irritation | Category 1 |

GHS Pictograms:

GHS05: Corrosion

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and proper response in case of an incident.[2][3][5][8]

| Code | Precaution |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[2][3] |

| P264 | Wash skin thoroughly after handling.[2][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][8] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][3][8] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[2] |

| P363 | Wash contaminated clothing before reuse.[3][8] |

| P405 | Store locked up.[2][3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][8] |

Physical and Chemical Properties

This section details the physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless to Almost colorless clear liquid |

| Form | Liquid |

| Density | 0.96 g/mL at 25 °C |

| Boiling Point | 142-145 °C at 8 mmHg |

| Flash Point | 110 °C (230 °F) - closed cup |

| Refractive Index | n20/D 1.494 |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.

Handling and Storage

-

Handling: Handle in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3][5] Avoid breathing vapors or mists.[5] Do not ingest.[5] Wash hands thoroughly after handling.[2][3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep in a corrosives area and store locked up.[2][3][5] Incompatible materials include strong oxidizing agents.[5]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Consult a physician.[2][3][5] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[2][3][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][3][5] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5]

Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

Caption: Emergency response workflow for exposure to this compound.

Caption: Logical relationship between chemical hazards and required personal protective equipment.

References

- 1. This compound | 4741-99-5 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | 4741-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | C7H20N4 | CID 78479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)- [webbook.nist.gov]

- 11. echemi.com [echemi.com]

In-Depth Technical Guide: N,N'-Bis(2-aminoethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and handling of N,N'-Bis(2-aminoethyl)-1,3-propanediamine, with a central focus on its molecular characteristics. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties and Molecular Weight

This compound, also known by synonyms such as 1,4,8,11-Tetraazaundecane, is a tetraamine compound recognized for its utility as a potent chelating agent and as a building block in the synthesis of more complex molecules.[1][2] Its chemical structure, consisting of a propane-1,3-diamine core with two aminoethyl substituents, allows for the effective coordination of metal ions.

The fundamental molecular characteristics of this compound are pivotal to its reactivity and applications. Its molecular formula is C7H20N4, leading to a precise molecular weight of approximately 160.26 g/mol .[1][3][4][5][6]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 160.26 g/mol | [3][4][5][6] |

| Exact Mass | 160.1688 g/mol | [6] |

| Molecular Formula | C7H20N4 | [1][3][4] |

| CAS Number | 4741-99-5 | [1] |

| Density | 0.96 g/mL at 25 °C | [4][7] |

| Boiling Point | 142-145 °C at 8 mmHg | [4][7] |

| Refractive Index | n20/D 1.494 | [4][7] |

| Flash Point | 110 °C (230 °F) - closed cup | [7] |

| Appearance | Clear colourless to almost colourless liquid | [2] |

Molecular Structure

The structure of this compound is key to its function as a tetradentate ligand. The following diagram illustrates its chemical structure.

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound is utilized in various scientific fields:

-

Coordination Chemistry: It serves as a versatile tetradentate ligand in the synthesis of metal complexes.[2] Its ability to form stable complexes with transition metals makes it valuable in the development of catalysts and materials with specific electronic and magnetic properties.

-

Biochemical Research: This compound has been employed as a high-affinity Cu(II) chelator to study metal-dependent biological processes. For instance, it can induce cellular copper deficiency, which allows for the investigation of copper's role in enzyme function, such as inhibiting mitochondrial cytochrome c oxidase.[5]

-

Synthetic Chemistry: It is a key building block for the synthesis of polymers, pharmaceuticals, and agricultural chemicals.[2]

Experimental Protocol: Synthesis of a Metal Complex

The following is a representative protocol for the synthesis of a metal complex using a polyamine ligand such as this compound. This procedure is generalized and may require optimization for specific metal salts and desired complexes.

Objective: To synthesize a metal(II) complex with this compound.

Materials:

-

This compound

-

A metal(II) salt (e.g., chloride, nitrate, or perchlorate salt of Cu(II), Zn(II), Ni(II), etc.)

-

Anhydrous ethanol or methanol

-

Deionized water

-

Standard laboratory glassware (e.g., round-bottom flask, condenser, beaker)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Ligand Solution Preparation: Dissolve a specific molar equivalent of this compound in a minimal amount of ethanol in a beaker with stirring.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve the desired molar equivalent of the metal(II) salt in ethanol or a water/ethanol mixture. The molar ratio of ligand to metal can be varied (e.g., 1:1 or 2:1) to obtain different coordination geometries.

-

Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed.

-

Reflux: Transfer the reaction mixture to a round-bottom flask, attach a reflux condenser, and heat the mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the complex is soluble, the solvent may need to be partially evaporated to induce crystallization or precipitation.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or solvent mixture.

-

Drying: Dry the purified complex under a vacuum or in a desiccator.

-

Characterization: The final product should be characterized using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction to confirm its structure.

Experimental Workflow Diagram

The logical flow of the experimental protocol for synthesizing a metal complex is depicted below.

Caption: Workflow for the synthesis of a metal complex.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[6][7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It is also classified as a dangerous good for transport and may be subject to additional shipping charges.[3]

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Mer-R,S-[Znl2](NO3)2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study – Oriental Journal of Chemistry [orientjchem.org]

- 3. Mononuclear copper(ii) Schiff base complex: synthesis, structure, electrical analysis and protein binding study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of copper in pharmaceutical and biological samples with 3-[2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-(ethylamino]-ethyl-imino]-butan-2-one oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Propanediamine, N,N’-bis(2-aminoethyl)- | SIELC Technologies [sielc.com]

An In-depth Technical Guide to N,N'-Bis(2-aminoethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-aminoethyl)-1,3-propanediamine, a tetraamine ligand, is a versatile compound with significant applications in coordination chemistry, materials science, and pharmacology. Its structure, featuring two primary and two secondary amine groups, allows for the effective chelation of various metal ions, most notably copper(II). This property makes it a valuable tool in the study of metal-dependent biological processes and a potential therapeutic agent for diseases associated with metal dysregulation. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its role as a research chemical and in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the chemical formula C7H20N4. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4741-99-5 | [1] |

| Molecular Weight | 160.26 g/mol | [1] |

| Density | 0.96 g/mL at 25 °C | [1] |

| Boiling Point | 142-145 °C at 8 mmHg | [1] |

| Refractive Index (n20/D) | 1.494 | [1] |

| Flash Point | 110 °C (closed cup) | [1] |

| Synonyms | 1,4,8,11-Tetraazaundecane, 3,7-Diaza-1,9-nonanediamine, 2,3,2-tetramine | [1] |

Synthesis

A common and effective laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between 1,3-dibromopropane and an excess of ethylenediamine. The excess ethylenediamine is crucial to favor the desired bis-alkylation and minimize the formation of polymeric byproducts.

Experimental Protocol: Synthesis from 1,3-Dibromopropane and Ethylenediamine

Materials:

-

1,3-Dibromopropane

-

Ethylenediamine (large excess)

-

Ethanol (solvent)

-

Sodium hydroxide (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 1,3-dibromopropane in ethanol.

-

Slowly add a large excess of ethylenediamine to the solution while stirring. An exothermic reaction will occur.

-

Reflux the reaction mixture for several hours to ensure complete reaction.

-

After cooling, neutralize the excess ethylenediamine and the hydrobromide salt formed with a concentrated solution of sodium hydroxide.

-

Filter the reaction mixture to remove the precipitated sodium bromide.

-

Remove the ethanol and unreacted ethylenediamine from the filtrate using a rotary evaporator.

-

The resulting crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Another synthetic route involves the cyanoethylation of ethylenediamine with acrylonitrile, followed by the hydrogenation of the resulting dinitrile over a catalyst such as Raney nickel. This method can also produce the desired tetraamine in good yield.

Chelation and Metal Ion Coordination

The four nitrogen donor atoms in this compound allow it to act as a potent tetradentate ligand, forming stable complexes with various transition metal ions. Its high affinity for copper(II) is a particularly noteworthy characteristic.

Quantitative Data: Dissociation and Stability Constants

Table 2: Dissociation Constants (pKa) of this compound

| pKa1 | pKa2 | pKa3 | pKa4 | Reference |

| Value 1 | Value 2 | Value 3 | Value 4 | (Data to be extracted from full text of Al-Jibouri et al., 2018) |

Table 3: Stability Constants (log K) of this compound with Metal Ions

| Metal Ion | log K1 | log K2 | Overall Stability Constant (β) | Reference |

| Cu(II) | Value | Value | Value | (Data requires experimental determination) |

| Zn(II) | Value | Value | Value | (Data requires experimental determination) |

| Ni(II) | Value | Value | Value | (Data requires experimental determination) |

Note: The stability constants would need to be determined experimentally, for example, through potentiometric titration.

Applications in Drug Development and Research

The strong copper-chelating properties of this compound have led to its use in various research and drug development applications, primarily centered around the modulation of copper-dependent biological processes.

Inhibition of Mitochondrial Cytochrome c Oxidase

One of the key applications of this compound is as a high-affinity Cu(II) chelator to induce cellular copper deficiency, thereby inhibiting copper-dependent enzymes. A prime example is its effect on mitochondrial cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain.[2] By sequestering copper, which is an essential cofactor for cytochrome c oxidase activity, this compound effectively inhibits cellular respiration. This has been demonstrated in human promyelocytic leukemia cell lines (HL-60).[2]

Caption: Inhibition of cytochrome c oxidase by this compound.

Experimental Protocol: Cytochrome c Oxidase Activity Assay

This protocol is adapted from commercially available kits and can be used to assess the inhibitory effect of this compound.[3][4][5][6][7]

Materials:

-

Isolated mitochondria or cell/tissue homogenates

-

Cytochrome c (from equine heart)

-

Dithiothreitol (DTT) for reducing cytochrome c

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0)

-

This compound (inhibitor)

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Preparation of Reduced Cytochrome c:

-

Prepare a stock solution of cytochrome c in assay buffer.

-

Reduce the cytochrome c by adding a small amount of DTT. The color should change from reddish-brown to a brighter red. The ratio of absorbance at 550 nm to 565 nm should be greater than 10 to confirm reduction.

-

-

Sample Preparation:

-

Prepare mitochondrial or cell lysate samples. The protein concentration should be determined.

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay:

-

In a cuvette, add the assay buffer and the mitochondrial/cell sample.

-

Add the desired concentration of the inhibitor (or vehicle for control).

-

Initiate the reaction by adding the reduced cytochrome c.

-

Immediately monitor the decrease in absorbance at 550 nm over time. The rate of decrease is proportional to the cytochrome c oxidase activity.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA550/min).

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.

-

Other Applications

-

Synthesis of Polyamines and Polymers: The multiple amine groups make it a useful building block for the synthesis of more complex polyamines and as a monomer or cross-linking agent in polymer chemistry.

-

Coordination Chemistry Research: It serves as a versatile ligand for the synthesis and characterization of novel metal complexes with interesting structural and electronic properties.

-

Study of Copper-Dependent Enzymes: Beyond cytochrome c oxidase, it can be used to investigate the role of copper in other enzymes, such as superoxide dismutase.[2]

Conclusion

This compound is a valuable chemical tool with a range of applications stemming from its potent metal-chelating properties, particularly for copper(II). Its utility in studying fundamental biological processes, such as mitochondrial respiration, and its potential as a building block for novel therapeutic agents make it a compound of significant interest to researchers in chemistry, biology, and medicine. The detailed protocols and data presented in this guide provide a solid foundation for its application in the laboratory. Further research to fully characterize the stability constants of its metal complexes will undoubtedly expand its utility in the field of drug development and beyond.

References

- 1. N,N′-ビス(2-アミノエチル)-1,3-プロパンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 3hbiomedical.com [3hbiomedical.com]

- 4. Cytochrome c oxidase assay [protocols.io]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

The Dawn of a Field: An In-depth Technical Guide to the Discovery of Linear Polyamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries of linear polyamines in chemistry, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the initial observations, isolation, characterization, and synthesis of these vital molecules, presenting the core scientific principles and methodologies that established this field of study.

From Microscopic Crystals to Molecular Structures: A Historical Overview

The journey into the world of polyamines began in 1678 when the pioneering Dutch microscopist Antonie van Leeuwenhoek observed crystalline structures in human semen.[1][2][3] These crystals, later identified as spermine phosphate, remained a curiosity for over two centuries. It wasn't until the early 20th century that the chemical nature of these and other related compounds began to be unraveled, laying the groundwork for our current understanding of their ubiquitous and critical roles in cellular function.

The structural elucidation of spermine was a significant milestone, achieved in 1926 by research groups in both England (Dudley, Rosenheim, and Starling) and Germany (Wrede and colleagues).[4] This breakthrough was followed by the identification and synthesis of spermidine, a closely related triamine, by Dudley, Rosenheim, and Starling in 1927. The simplest of the core linear polyamines, the diamine putrescine, was also characterized during this era of burgeoning biochemical discovery.

These early investigations revealed that polyamines are not confined to semen but are present in all living cells, from bacteria to plants and animals.[1][2] Their concentrations were found to be particularly high in rapidly proliferating tissues, hinting at their fundamental role in cell growth and division.[5]

Foundational Experimental Protocols

The pioneering chemists of the early 20th century employed a variety of techniques to isolate and characterize these novel nitrogenous bases. Below are detailed methodologies adapted from the seminal works of Rosenheim, Dudley, and their collaborators, alongside a modern HPLC protocol for comparison.

Historical Protocol: Isolation of Spermine Phosphate from Semen (Rosenheim, 1924)

This method outlines the procedure used to isolate the crystalline spermine phosphate first observed by Leeuwenhoek.

Materials:

-

Human semen

-

Distilled water

-

Ethanol (96%)

-

Ether

-

Centrifuge

Procedure:

-

Allow fresh semen to stand in a narrow vessel for a prolonged period. The heavier crystals of spermine phosphate will sediment at the bottom.

-

Carefully decant the supernatant fluid.

-

Wash the crystalline sediment by repeated decantation with cold distilled water, in which spermine phosphate is insoluble. This step is crucial for removing water-soluble proteins that can interfere with crystallization.

-

After multiple washes, collect the sediment via centrifugation.

-

Wash the sediment sequentially with cold ethanol, followed by boiling ethanol, and finally with ether to remove lipids and other soluble impurities.

-

The resulting white powder is then extracted with boiling water.

-

The aqueous extract is filtered to remove any remaining insoluble material.

-

Upon cooling, and if necessary, with the addition of a small amount of alcohol, pure crystals of spermine phosphate will separate from the solution.

Historical Protocol: Isolation of Spermine from Animal Tissues (Dudley, Rosenheim, and Rosenheim, 1924)

This protocol describes the extraction of the free base, spermine, from various animal tissues.

Materials:

-

Animal tissue (e.g., pancreas, testis)

-

Hydrochloric acid (30%)

-

Phosphotungstic acid solution

-

Acetone

-

Barium hydroxide

-

Butyl alcohol

-

Steam distillation apparatus

Procedure:

-

Mince the tissue and extract with hot, acidulated water.

-

Treat the filtrate with lead acetate to precipitate proteins and other impurities.

-

After removing the precipitate, add phosphotungstic acid to the filtrate to precipitate the bases, including spermine.

-

Extract the phosphotungstate precipitate with acetone. The spermine phosphotungstate remains as an insoluble fraction.

-

Decompose the insoluble phosphotungstate with barium hydroxide.

-

Filter off the barium phosphotungstate precipitate.

-

The resulting aqueous solution containing free spermine can be further purified. One method involves making the solution alkaline and performing continuous extraction with butyl alcohol.

-

Alternatively, the free base can be isolated by steam distillation from a strongly alkaline solution.

-

The purified spermine can then be crystallized as various salts (e.g., phosphate, picrate, hydrochloride) for further characterization.

Modern Protocol: Quantification of Polyamines by HPLC

1. Sample Preparation: a. Homogenize tissue samples or cell pellets in ice-cold 0.2 M perchloric acid (PCA). b. Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. c. Collect the supernatant for derivatization.

2. Derivatization: a. To 100 µL of the PCA extract, add 100 µL of 2 M NaOH and 150 µL of a saturated sodium bicarbonate solution. b. Add 200 µL of OPA reagent (dissolved in methanol with 2-mercaptoethanol). c. Incubate at room temperature for 2 minutes. d. Add 100 µL of 2 M HCl to stop the reaction.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of solvent A (e.g., 0.1 M sodium acetate, pH 7.2, with 5% tetrahydrofuran) and solvent B (e.g., methanol). c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm. e. Quantification: Compare the peak areas of the derivatized polyamines in the sample to those of known standards.

Quantitative Data from Early Discoveries

The early researchers meticulously documented the yields and properties of the polyamines they isolated. This quantitative data was crucial for establishing the chemical formulas and understanding the distribution of these compounds.

| Polyamine/Derivative | Source | Yield/Property | Reference |

| Spermine Phosphate | Human Semen | 0.13-0.14% by volume | Rosenheim, 1924 |

| Spermine Phosphate | Bull's Testicle | 0.002% by weight (crude) | Rosenheim, 1924 |

| Spermine | Pancreas | 1.5 g from 1 kg of tissue | Dudley, Rosenheim, and Rosenheim, 1924 |

| Spermine | - | Melting Point: 55-60°C | Dudley, Rosenheim, and Rosenheim, 1924 |

| Benzoyl Spermine | - | Melting Point: 236°C | Dudley, Rosenheim, and Rosenheim, 1924 |

| Spermine Picrate | - | Melting Point: 254-256°C | Dudley, Rosenheim, and Rosenheim, 1924 |